1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride is a compound known for its broad-spectrum antibacterial properties. It belongs to the fluoroquinolone class of antibiotics and is widely used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride typically involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines .
Scientific Research Applications
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various quinoline derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA synthesis.
Medicine: Widely used as an antibiotic to treat bacterial infections, including those of the skin, eyes, urinary tract, and respiratory tract.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA synthesis. It achieves this by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Enrofloxacin: A veterinary antibiotic used to treat bacterial infections in animals.
Uniqueness
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial DNA synthesis effectively. Its structure allows it to target a wide range of bacterial pathogens, making it a valuable antibiotic in both clinical and research settings .
Properties
Molecular Formula |
C17H19ClFN3O3 |
---|---|
Molecular Weight |
371.77 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i9+1,12+1,17+1,21+1; |
InChI Key |
DIOIOSKKIYDRIQ-SBKGTBHUSA-N |
Isomeric SMILES |
C1CC1[15N]2[13CH]=[13C](C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)[13C](=O)O.Cl |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl |
Origin of Product |
United States |
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